[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The systematic IUPAC name for the compound is (1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-ene-1-methanol , reflecting its stereochemistry and substituent positions. The structure features:
- A cyclopentene ring with a methanol group at position 1 (C1) and an amino-linked pyrimidine at position 4 (C4).
- A pyrimidine ring substituted with two amino groups (positions 2 and 5), a chlorine atom (position 6), and the cyclopentenylamino group (position 4).
Isomeric Variations :
- Stereoisomerism : The (1S,4R) configuration is critical for biological activity, as seen in related carbocyclic nucleosides like abacavir. The enantiomer, (1R,4S), is designated as a distinct compound (CAS 122624-77-5).
- Tautomerism : The pyrimidine ring may exhibit tautomeric shifts between amino and imino forms, though the 2,5-diamino-6-chloro configuration is stabilized under physiological conditions.
CAS Registry Number and Regulatory Identifiers
Primary CAS Registry Number :
- 141271-12-7 : Assigned to the (1S,4R) stereoisomer, recognized as Abacavir Related Compound B in pharmacopeial standards.
Alternative Identifiers :
- 122624-77-5 : Corresponds to the (1R,4S) enantiomer, often labeled as "rel-[(1R,4S)-..." in commercial catalogs.
- USP Reference Standard : Designated under USP 1000441 for quality control in abacavir manufacturing.
Regulatory Classification :
- GHS Classification : Not classified as hazardous under current guidelines.
- Therapeutic Role : Classified as a nucleoside reverse transcriptase inhibitor (NRTI) impurity, emphasizing its structural relevance to antiretroviral drugs.
Structural Relationship to Carbocyclic Nucleoside Analogues
The compound belongs to the carbocyclic nucleoside family, characterized by a cyclopentene ring replacing the ribose sugar in traditional nucleosides. Key structural comparisons include:
Structural Significance :
- The cyclopentene ring enhances metabolic stability by resisting glycosidase cleavage compared to ribose-based nucleosides.
- The 2,5-diamino-6-chloropyrimidine moiety mimics natural nucleobases, enabling competitive inhibition of viral enzymes.
- The methanol group at C1 facilitates phosphorylation, a critical step in prodrug activation for antiviral activity.
Synthetic Relevance :
Properties
IUPAC Name |
[4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURTQFRFNOOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, also known by its CAS number 122624-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 255.70 g/mol. The structure features a cyclopentene ring and a chloropyrimidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in nucleic acid metabolism. The presence of the chloropyrimidine group suggests potential inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Antiviral Properties : Another research highlighted its antiviral activity against certain viruses by inhibiting viral replication through interference with viral polymerases. This suggests potential therapeutic applications in treating viral infections .
- Enzyme Inhibition Studies : Detailed kinetic studies showed that the compound acts as a competitive inhibitor of DHFR, indicating its potential as a lead compound for developing antifolate drugs .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to [4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol exhibit antiviral properties. Specifically, derivatives have been studied for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .
Antimicrobial Properties
Several studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. It has been tested using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays, showing effectiveness against both gram-positive and gram-negative bacteria .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal examined the antiviral efficacy of related pyrimidine derivatives. The findings suggested that these compounds could inhibit the replication of specific viruses by targeting their nucleic acid synthesis pathways. The mechanism of action involves interference with viral polymerases, which are crucial for viral replication .
Case Study 2: Antimicrobial Testing
In another research effort, this compound was evaluated for its antimicrobial properties against a panel of pathogens. Results indicated that the compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Modifications
Compound A : 2-((1R,4R)-4-((2,5-Diamino-6-ethoxypyrimidin-4-yl)amino)cyclopent-2-en-1-yl)ethanol
- Key Differences: Substituent: Ethoxy (-OCH₂CH₃) replaces chloro (-Cl) at the pyrimidine 6-position. Functional Group: Terminal ethanol (-CH₂CH₂OH) instead of methanol (-CH₂OH).
- Properties: Forms as a byproduct in ethanol (EtOH) reactions, suggesting solvent-dependent reactivity . Ethoxy group may enhance solubility but reduce electrophilicity compared to the chloro analogue.
Compound B : 4-Bis(hydroxymethyl)-1-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-ene
- Key Differences :
- Cyclopentene Modification : Bis(hydroxymethyl) groups at the 1-position.
- Synthesized via diazotization and coupling reactions, differing from the target compound’s synthetic pathway .
Purine-Based Analogues
Compound C : 2-((1R,4R)-4-(2-Amino-6-ethoxy-9H-purin-9-yl)cyclopent-2-en-1-yl)ethanol
- Key Differences :
- Heterocycle : Purine base replaces pyrimidine.
- Substituent : Ethoxy group at position 4.
- Properties :
Abacavir : ((1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Key Differences: Heterocycle: Purine with cyclopropylamino (-NH-C₃H₅) substituent. Applications: Clinically used as an antiretroviral agent (HIV treatment) .
- Properties: Cyclopropylamino group enhances binding to viral reverse transcriptase, a key mechanism absent in the pyrimidine-based target compound .
Stereoisomeric Variants
Compound D : ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
Comparative Data Table
Research Findings and Implications
- Antiviral Activity : Pyrimidine-based compounds (e.g., target compound) are less potent than purine derivatives like Abacavir, highlighting the importance of heterocycle choice in drug design .
- Metabolic Stability : Chloro substituents (target compound) may increase electrophilicity, leading to faster enzymatic degradation compared to ethoxy analogues .
- Stereochemical Influence : (1S,4R) configurations generally exhibit superior bioavailability and target binding in carbocyclic nucleosides .
Preparation Methods
Deprotection and Cyclization
The process begins with N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide , which undergoes solvolysis to remove the formyl group. The critical steps are as follows:
-
Solvolysis in Anhydrous Acid-Alcohol Mixture :
The intermediate is dissolved in a 2M solution of anhydrous hydrochloric acid in isopropanol (1:8.5 w/v) and heated at 40–42°C for 2 hours. This step selectively cleaves the formamido group while preserving the pyrimidine and cyclopentene moieties. -
Cyclization with Triethyl Orthoformate :
After cooling to 8–10°C, triethyl orthoformate (3 equivalents relative to the substrate) is added, initiating cyclization. The reaction is stirred for 2 hours, forming the purine ring system via nucleophilic attack of the 5-amino group on the electrophilic orthoformate.
Key Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 40–42°C (deprotection) |
| 8–10°C (cyclization) | |
| Solvent | Anhydrous isopropanol |
| HCl Concentration | 2M in isopropanol |
| Reaction Time | 2 hours per step |
Work-up and Isolation
Post-cyclization, the reaction mixture is neutralized with sodium bicarbonate (1.5 equivalents) to pH 7–8, precipitating inorganic salts. Filtration removes these salts, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from hot isopropanol (10 volumes) at 0–2°C, yielding the title compound as a white crystalline solid.
Comparative Analysis of Reaction Conditions
Early methods using aqueous hydrochloric acid (35% w/w) resulted in lower yields (68–72%) due to hydrolysis side reactions. In contrast, anhydrous HCl in isopropanol achieves yields of 89–92% with >99% purity by HPLC. The absence of water suppresses competing hydrolysis, while the alcohol solvent facilitates both deprotection and cyclization.
Comparative Data :
| Condition | Aqueous HCl Method | Anhydrous HCl Method |
|---|---|---|
| Yield | 68–72% | 89–92% |
| Purity (HPLC) | 95–97% | >99% |
| Byproduct Formation | 3–5% | <1% |
| Reaction Time | 4 hours | 4 hours |
Industrial-Scale Considerations
For large-scale production, the process has been adapted with the following modifications:
Q & A
Basic: What experimental strategies are recommended for synthesizing [4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol with high purity?
Methodological Answer:
A key synthesis route involves diazotization and coupling reactions. For example, sodium nitrite in hydrochloric acid can activate a pyrimidine precursor (e.g., compound 11 in ) for nucleophilic substitution with a cyclopentene derivative. Post-reaction, crystallization from ethyl acetate under neutral pH conditions is critical to isolate the product with >95% purity . Challenges include controlling reaction temperature (<10°C during diazotization) and avoiding over-acidification to prevent decomposition.
Basic: How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Use - and -NMR to confirm the cyclopentene ring geometry (e.g., cis/trans isomerism) and pyrimidine substitution patterns. The hydroxyl group (-CHOH) typically resonates at δ ~3.5–4.0 ppm .
- XRD : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The cyclopentene ring’s puckering parameters and pyrimidine-amino group hydrogen bonding can be resolved with high-resolution data (R-factor < 0.05) .
Advanced: How can contradictory data on this compound’s antiviral activity be resolved?
Methodological Answer:
Discrepancies in antiviral assays (e.g., HTLV-1 vs. HIV-1 activity) may arise from differences in viral reverse transcriptase (RT) binding affinity. To address this:
- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics to RT isoforms.
- Use recombinant viral vectors ( ) to standardize infection models, controlling for cell-line-specific metabolic activation pathways .
- Compare IC values under consistent assay conditions (e.g., pH, serum concentration).
Advanced: What strategies are effective for chiral resolution of its cyclopentene derivatives?
Methodological Answer:
The cyclopentene ring’s stereochemistry ((1S,4R) vs. (1R,4S)) significantly impacts biological activity. Resolution methods include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol (85:15) to separate enantiomers (retention time differences >2 min) .
- Enzymatic resolution : Lipase-mediated acetylation of the methanol group can selectively modify one enantiomer .
Basic: What are the best practices for stability studies under varying storage conditions?
Methodological Answer:
- Temperature : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation of the cyclopentene ring .
- Light sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) to identify photolytic byproducts (e.g., chloropyrimidine decomposition).
- pH stability : Monitor hydrolysis at pH 1–10; the compound is most stable at pH 6–7 (half-life >6 months) .
Advanced: How can reaction yields be optimized for cyclopentene ring formation during synthesis?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time from 44 hours () to <6 hours by heating at 120°C in acetic acid/water mixtures .
- Catalysis : Use Pd(OAc) (5 mol%) to enhance cyclization efficiency (yield improvement from 60% to 85%) .
Advanced: How to validate analytical methods for impurity profiling (e.g., Abacavir-related impurities)?
Methodological Answer:
- LC-MS/MS : Quantify impurities like Abacavir EP Impurity B (CAS 1443421-69-9) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). LOQ ≤0.1% .
- Forced degradation : Expose the compound to oxidative (HO), thermal (40°C), and hydrolytic conditions to generate degradation markers for method validation .
Advanced: What is the role of the pyrimidine-cyclopentene scaffold in modulating antiviral specificity?
Methodological Answer:
- Molecular docking : The 2,5-diamino-6-chloro pyrimidine group forms hydrogen bonds with RT’s Lys65 and Asp113 residues, while the cyclopentene’s hydroxyl group enhances cell permeability (logP ~1.7) .
- SAR studies : Replace the chloro group with fluoro to reduce cytotoxicity (IC improvement by 3-fold in MT-4 cells) .
Advanced: How to reconcile discrepancies between computational (e.g., Open Babel) and experimental logP values?
Methodological Answer:
- Validation : Compare Open Babel-predicted logP (1.7) with shake-flask method results (partitioning in octanol/water). Adjust parameters for solvation models (e.g., SMD) to improve agreement .
- Limitations : Computational models may underestimate steric effects of the cyclopentene ring. Use MD simulations to refine conformational sampling .
Basic: What safety protocols are essential for handling this compound’s reactive intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
